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Compound of Interest

1-Ethyl-4-hydroxyquinolin-2(1H)-
Compound Name:
one

cat. No.: B3060597

An In-depth Technical Guide to 1-Ethyl-4-hydroxyquinolin-2(1H)-one: Synthesis,
Characterization, and Biological Significance

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous
natural products and synthetic pharmaceutical agents.[1] Its derivatives are known to exhibit a
vast spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and
antioxidant properties.[2][3] Within this broad class, 4-hydroxyquinolin-2(1H)-ones represent a
particularly significant subclass, acting as key intermediates and pharmacophores in drug
discovery.[4] This guide provides a detailed technical overview of a specific derivative, 1-Ethyl-
4-hydroxyquinolin-2(1H)-one, focusing on its chemical identity, a robust synthesis protocol,
methods for structural characterization, and its relevance as a precursor in the development of
biologically active compounds. This document is intended for researchers and scientists in
organic chemistry and drug development, offering field-proven insights from a senior
application scientist's perspective.

Core Chemical Identity

The foundational step in understanding any chemical entity is to establish its precise identity
through standardized nomenclature and fundamental properties.
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IUPAC Name: 1-Ethyl-4-hydroxyquinolin-2(1H)-one Synonyms: N-ethyl-4-hydroxy-quinolin-
2(1H)-one, 1-Ethyl-4-hydroxycarbostyril[5][6] CAS Number: 54675-30-8[5]

The structure consists of a quinoline core, which is a bicyclic aromatic system composed of a
benzene ring fused to a pyridine ring. The "-2(1H)-one" designation indicates a ketone group at
position 2, with the "(1H)" specifying the location of a hydrogen atom in the parent quinoline
structure, which is here substituted. The "1-Ethyl" and "4-hydroxy" prefixes denote the
substitution of an ethyl group at the nitrogen atom (position 1) and a hydroxyl group at position
4, respectively.

Physicochemical Properties

A summary of the key physicochemical and computational properties of 1-Ethyl-4-
hydroxyquinolin-2(1H)-one is presented below. These parameters are critical for predicting its
behavior in various chemical and biological systems.

Property Value Source
Molecular Formula C11H11NO2 [5][6]
Molecular Weight 189.21 g/mol [5]
Melting Point 255-264 °C [6]
Boiling Point 307.6 °C at 760 mmHg [6]
LogP 1.727 [51[6]
Topological Polar Surface Area

(TPSA) 42.23 A2 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 3 [5]
SMILES CCN1C2=CC=CC=C2C(=CC1 -

=0)0

Synthesis and Mechanistic Insights
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The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, often
accomplished via thermal cyclization reactions. A common and effective method involves the
reaction of an N-substituted aniline with a diethyl malonate derivative, a variant of the Conrad-
Limpach reaction.[7] This approach is favored for its reliability and the availability of starting
materials.

The underlying mechanism involves two key stages. First, a nucleophilic acyl substitution
occurs where the aniline nitrogen attacks one of the ester carbonyls of diethyl malonate,
displacing ethanol to form an intermediate amide. The choice of a high boiling point solvent or
neat reaction conditions at elevated temperatures is causal; it provides the necessary
activation energy and facilitates the removal of the ethanol byproduct, driving the reaction
forward. The second stage is an intramolecular cyclization (Dieckmann-type condensation),
followed by tautomerization to yield the stable 4-hydroxyquinolin-2(1H)-one aromatic system.

Experimental Protocol: Synthesis of 1-Ethyl-4-
hydroxyquinolin-2(1H)-one

This protocol describes a self-validating workflow, including purification and confirmation steps,
ensuring high purity of the final product.

o Reaction Setup: In a flask equipped with a distillation head and a mechanical stirrer, combine
N-ethylaniline (1.0 eq) and diethyl malonate (1.05 eq).

o Expert Insight: Using a slight excess of diethyl malonate ensures the complete
consumption of the limiting N-ethylaniline reagent. The distillation head is crucial for
removing the ethanol byproduct, which is essential for driving the equilibrium towards
product formation.

o Thermal Reaction: Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1
hour. Subsequently, increase the temperature to 260-270 °C and maintain until the distillation
of ethanol ceases (typically 3-5 hours).

o Expert Insight: The staged temperature increase allows for the initial amide formation to
proceed smoothly before initiating the higher-energy cyclization step. Monitoring ethanol
distillation is a reliable method for tracking reaction progress.
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o Work-up and Isolation: Carefully pour the hot reaction mixture into a beaker of stirred toluene
(approx. 5 volumes). Allow the mixture to cool to room temperature. The product will
precipitate out of the solution.

o Expert Insight: Toluene is selected as it is a good solvent for unreacted starting materials
and byproducts, while the desired quinolinone product has low solubility, leading to
effective precipitation.

o Alkaline Extraction: Collect the crude precipitate by filtration. Suspend the solid ina 0.5 M
agueous sodium hydroxide solution. The phenolic 4-hydroxy group is acidic and will
deprotonate to form a water-soluble sodium salt, leaving non-acidic impurities behind.

o Expert Insight: This step is a critical purification technique. The trustworthiness of the
protocol is enhanced by this chemical separation, which selectively isolates the desired
product from potential diamide byproducts.[8]

 Acidification and Precipitation: Filter the alkaline solution to remove any insoluble matter.
Cool the filtrate in an ice bath and slowly acidify with 10% hydrochloric acid until the solution
is acidic to Congo red paper (pH ~3-5). The pure product will precipitate.

o Expert Insight: Slow acidification while cooling maximizes crystal size and purity. Using an
indicator paper ensures complete protonation and precipitation of the product.

 Final Purification: Collect the white precipitate by filtration, wash thoroughly with cold water
to remove residual salts, and dry under vacuum. For obtaining analytically pure samples,
recrystallization from ethanol or a DMF/ethanol mixture can be performed.[9]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3060597?utm_src=pdf-body-img
https://www.benchchem.com/product/b3060597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides unambiguous structural evidence.

'H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic
signals for the ethyl group (a triplet and a quartet), distinct signals for the four aromatic
protons on the benzene ring, and a singlet for the proton at position 3. The hydroxyl proton
may appear as a broad singlet, and its chemical shift can be concentration-dependent.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct
carbon signals, including the carbonyl carbon (~160-170 ppm), the hydroxyl-bearing carbon
(=175 ppm), signals for the aromatic carbons, and two signals for the ethyl group carbons.

IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the
hydroxyl group (~3400 cm~1), C-H stretches for the aromatic and aliphatic groups (~2900-
3100 cm~?), and a strong C=0 stretch for the amide carbonyl (~1650 cm~2).

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique
would show a prominent molecular ion peak [M+H]* corresponding to the calculated
molecular weight (189.21).

Biological Activity and Therapeutic Potential

While 1-Ethyl-4-hydroxyquinolin-2(1H)-one itself is primarily a synthetic intermediate, its core

structure is integral to compounds with significant biological activity. Research has

demonstrated that derivatives synthesized from this scaffold possess a range of therapeutic

properties.

Antitumor Activity: This scaffold is a crucial building block for more complex molecules
screened for anticancer properties. For example, derivatives of the closely related 1-ethyl-
1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have been synthesized and evaluated
for their in vitro antitumor activity against breast cancer cell lines (MCF-7).[10][11]

Antimicrobial and Antifungal Activity: The quinolinone nucleus is a well-known feature in
many antimicrobial agents.[1] Various novel quinolinones derived from the 1-ethyl-4-
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hydroxyquinolin-2(1H)-one framework have been screened and found to be active against
bacterial and fungal strains.[10][11]

o Antioxidant Properties: Some of the synthesized derivatives have also been tested for their
antioxidant activity, often using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays.[10]
[11]

The ethyl group at the N1 position and the hydroxyl at C4 are key modulators of lipophilicity
and hydrogen bonding potential, which in turn influence how these molecules interact with
biological targets such as enzymes or receptors.[1]

Conclusion

1-Ethyl-4-hydroxyquinolin-2(1H)-one is a valuable heterocyclic compound whose importance
Is underscored by its role as a versatile intermediate in medicinal chemistry. Its synthesis via
thermal condensation is robust and scalable, and its structure can be definitively confirmed
through standard spectroscopic methods. The demonstrated utility of this scaffold in creating
derivatives with potent antitumor, antimicrobial, and antioxidant activities ensures that it will
remain a subject of interest for researchers in drug discovery and development. Future work
may focus on creating libraries of derivatives based on this core structure to explore structure-
activity relationships (SAR) further and to develop novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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